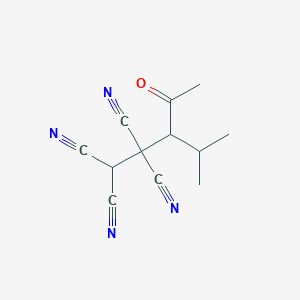
4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N~1~-(2-HYDROXY-1,1-DIMETHYLETHYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-(2-HYDROXY-1,1-DIMETHYLETHYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE typically involves multiple steps, including:
Formation of the benzamide core: This can be achieved by reacting 4-chlorobenzoic acid with a suitable amine under dehydrating conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the piperidine ring: The piperidine ring can be attached through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the benzamide core.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, it may be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-(2-HYDROXY-1,1-DIMETHYLETHYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-hydroxyethyl)benzamide
- N-(2-Hydroxy-1,1-dimethylethyl)-3-(piperidinosulfonyl)benzamide
Uniqueness
The uniqueness of 4-CHLORO-N~1~-(2-HYDROXY-1,1-DIMETHYLETHYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H23ClN2O4S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C16H23ClN2O4S/c1-16(2,11-20)18-15(21)12-6-7-13(17)14(10-12)24(22,23)19-8-4-3-5-9-19/h6-7,10,20H,3-5,8-9,11H2,1-2H3,(H,18,21) |
InChI Key |
CCMYKZACWJUINN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-({[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11099722.png)
![2-[(3-Bromophenyl)amino]-N'-[(1E)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B11099735.png)
![2-bromo-N-(2-{[(2E)-2-(2-iodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11099748.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11099753.png)
![5-amino-3-{(Z)-1-cyano-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11099756.png)

![Methyl 6a-methyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11099760.png)
![Methanone, bis[4-(4-nitrophenoxy)phenyl]-](/img/structure/B11099768.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B11099770.png)
![2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}](/img/structure/B11099773.png)
